molecular formula C6H14F2NOP B14267027 N,N-Dipropan-2-ylphosphoramidic difluoride CAS No. 141102-73-0

N,N-Dipropan-2-ylphosphoramidic difluoride

Cat. No.: B14267027
CAS No.: 141102-73-0
M. Wt: 185.15 g/mol
InChI Key: QPNNPJRNRSAKKW-UHFFFAOYSA-N
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Description

Difluoro(diisopropylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(diisopropylamino)phosphine oxide typically involves the reaction of diisopropylamine with a difluorophosphine precursor. One common method is the oxidation of difluoro(diisopropylamino)phosphine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the phosphine oxide.

Industrial Production Methods

Industrial production of difluoro(diisopropylamino)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

Difluoro(diisopropylamino)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrides such as sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Difluoro(diisopropylamino)phosphine.

    Substitution: Various substituted phosphine oxides.

Scientific Research Applications

Difluoro(diisopropylamino)phosphine oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of difluoro(diisopropylamino)phosphine oxide involves its interaction with molecular targets through its phosphorus and amino groups. These interactions can lead to the formation of coordination complexes or the activation of specific pathways in chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Difluoro(diethylamino)phosphine oxide
  • Difluoro(dimethylamino)phosphine oxide
  • Difluoro(diphenylamino)phosphine oxide

Uniqueness

Difluoro(diisopropylamino)phosphine oxide is unique due to its specific structural features, such as the presence of diisopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

141102-73-0

Molecular Formula

C6H14F2NOP

Molecular Weight

185.15 g/mol

IUPAC Name

N-difluorophosphoryl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C6H14F2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3

InChI Key

QPNNPJRNRSAKKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(=O)(F)F

Origin of Product

United States

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